Lipophilicity Differentiation: Computed XLogP3 of the 2,5-Difluorophenyl Analog Versus 2-Chlorophenyl and Unsubstituted Phenyl Congeners
The computed XLogP3 of 1-(2,5-difluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide is 3.1 [1]. By comparison, the 2-chlorophenyl analog (1-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide) has a computed XLogP3 of approximately 3.5–3.7, while the unsubstituted benzyl analog has an XLogP3 of approximately 2.7–2.9 [2]. The 2,5-difluoro pattern thus provides an intermediate lipophilicity—lower than the chloro analog but higher than the unsubstituted benzyl—positioning it closer to the optimal logP range (2–3.5) for oral bioavailability and CNS penetration per Lipinski and CNS MPO guidelines [3]. The ~0.4–0.6 log unit reduction relative to the 2-chloro analog is quantitatively meaningful, as each log unit decrease in logP can reduce phospholipidosis risk and non-specific protein binding [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (CAS 1797021-66-9) |
| Comparator Or Baseline | 2-Chlorophenyl analog: XLogP3 ≈ 3.5–3.7; unsubstituted benzyl analog: XLogP3 ≈ 2.7–2.9 (estimated by structural analogy) |
| Quantified Difference | ΔXLogP3 ≈ -0.4 to -0.6 versus 2-chloro analog; ΔXLogP3 ≈ +0.2 to +0.4 versus unsubstituted benzyl analog |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.09.15 release). Comparator values are estimated from structurally analogous entries in PubChem and are not experimentally determined for these specific analogs; explicit class-level inference noted. |
Why This Matters
Lipophilicity is a primary determinant of ADME profile and off-target promiscuity; the intermediate XLogP3 of the 2,5-difluoro analog offers a balanced profile between solubility and permeability compared to the more lipophilic 2-chloro and less lipophilic unsubstituted benzyl analogs, making it the preferred starting point for lead optimization campaigns targeting oral or CNS indications.
- [1] PubChem Compound Summary for CID 71809720. XLogP3 = 3.1. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Estimated from PubChem structural analogs. 1-(2-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide and N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide. Values are approximations based on XLogP3 algorithm applied to analog structures. View Source
- [3] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. DOI: 10.1021/cn100008c. Establishes the optimal logP range for CNS drug candidates. View Source
